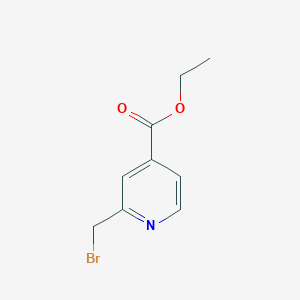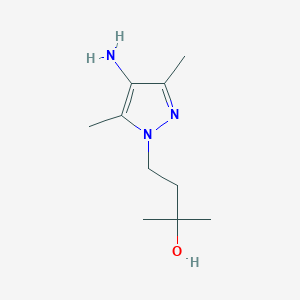![molecular formula C6H9N7 B13085602 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085602.png)
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science .
Métodos De Preparación
The synthesis of 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1,2,4-triazole with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as copper sulfate pentahydrate and sodium ascorbate in a solvent like DMF/water mixture . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Análisis De Reacciones Químicas
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles. Common reagents and conditions used in these reactions include solvents like DMF, catalysts like copper sulfate, and conditions such as room temperature or slightly elevated temperatures
Aplicaciones Científicas De Investigación
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel anticancer agents due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers.
Mecanismo De Acción
The mechanism of action of 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes like aromatase, which is involved in the biosynthesis of estrogens, thereby reducing the proliferation of cancer cells . In agricultural applications, it inhibits the biosynthesis of strigolactones, which are plant hormones involved in shoot branching and root architecture .
Comparación Con Compuestos Similares
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine can be compared with other 1,2,4-triazole derivatives such as:
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones These compounds share similar structural features but differ in their specific biological activities and applications. The uniqueness of this compound lies in its dual application in both medicinal and agricultural fields .
Propiedades
Fórmula molecular |
C6H9N7 |
|---|---|
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
1-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H9N7/c7-6-9-5-13(11-6)2-1-12-4-8-3-10-12/h3-5H,1-2H2,(H2,7,11) |
Clave InChI |
NHEFSWSPCTUOST-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C=N1)CCN2C=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B13085519.png)





![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)

![3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13085574.png)


![2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085595.png)


